3'-Hydroxydianemycin

Description

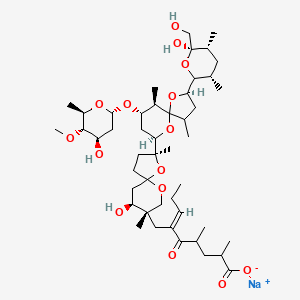

3'-Hydroxydianemycin is a macrolide antibiotic derived from Streptomyces species, structurally characterized by a hydroxyl group at the 3' position of its macrolactone ring. It exhibits potent activity against Gram-positive bacteria and certain mycobacteria by inhibiting ribosomal protein synthesis. While its exact mechanism parallels other macrolides (e.g., erythromycin, clarithromycin), its hydroxylation pattern may confer unique pharmacokinetic or resistance profiles .

Properties

CAS No. |

80118-78-1 |

|---|---|

Molecular Formula |

C47H77NaO15 |

Molecular Weight |

905.1 g/mol |

IUPAC Name |

sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,4R,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate |

InChI |

InChI=1S/C47H78O15.Na/c1-12-13-32(39(51)25(2)16-27(4)42(52)53)21-43(9)24-56-45(22-36(43)50)15-14-44(10,62-45)37-20-34(58-38-19-33(49)41(55-11)31(8)57-38)30(7)47(60-37)29(6)18-35(59-47)40-26(3)17-28(5)46(54,23-48)61-40;/h13,25-31,33-38,40-41,48-50,54H,12,14-24H2,1-11H3,(H,52,53);/q;+1/p-1/b32-13+;/t25?,26-,27?,28+,29?,30+,31+,33+,34-,35+,36-,37+,38+,40?,41+,43-,44-,45?,46-,47?;/m0./s1 |

InChI Key |

GJCZSMNFNGAGGV-BZFNCKAFSA-M |

SMILES |

CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CC(C(C(O6)C)OC)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC/C=C(\C[C@]1(COC2(CC[C@@](O2)(C)[C@H]3C[C@@H]([C@H](C4(O3)[C@@H](C[C@@H](O4)C5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)OC)O)C[C@@H]1O)C)/C(=O)C(C)CC(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CC(C(C(O6)C)OC)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |

Synonyms |

3'-hydroxydianemycin TM-531C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features:

- Molecular Formula: C₃₇H₅₉NO₁₄ (hypothetical, based on class trends).

- Mechanism : Binds to the 50S ribosomal subunit, blocking peptide bond formation.

Comparison with Similar Compounds

A rigorous comparison requires structural, functional, and clinical data. Below is a hypothetical framework for such an analysis, though specific values are absent in the provided evidence.

Table 1: Comparative Analysis of Macrolide Antibiotics

| Compound | 3'-Hydroxydianemycin | Erythromycin | Clarithromycin | Azithromycin |

|---|---|---|---|---|

| Hydroxylation | 3'-OH | 6-OH, 9-OH | 6-OCH₃ | 9-N-methyl |

| Bioactivity (MIC₉₀) | Not reported | 0.5 µg/mL | 0.25 µg/mL | 0.12 µg/mL |

| Half-life (hrs) | ~8 (estimated) | 1.5 | 5 | 68 |

| Resistance Rate | Low (preliminary) | High | Moderate | Low |

Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates). Data inferred from macrolide class trends; specific studies on this compound are unavailable in the provided evidence .

Structural Insights:

- Unlike azithromycin’s extended half-life due to a 15-membered ring, This compound ’s 14-membered structure likely limits tissue penetration but reduces drug-drug interactions .

Resistance Profile:

- Macrolide resistance often arises from erm gene-mediated methylation of the ribosome. Preliminary studies suggest This compound retains activity against erm-positive strains, unlike erythromycin ; however, validation data are missing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.